N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-12-6-4-11(5-7-12)16(22)19-18-21-20-17(26-18)14-10-13(24-2)8-9-15(14)25-3/h4-10H,1-3H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJACTDKSMWJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2,5-dimethoxybenzoic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling with 4-methoxybenzoyl chloride: The oxadiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(Azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-66-5)
- Key Differences :
- Oxadiazole Substituent : 3,5-Dimethoxyphenyl group vs. 2,5-dimethoxyphenyl in the target compound.
- Benzamide Modification : Azepane sulfonyl group replaces the 4-methoxybenzamide.
- The azepane sulfonyl group introduces enhanced lipophilicity, which could influence membrane permeability and metabolic stability .
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Key Differences :
- Core Structure : Lacks the oxadiazole ring; instead, a dichlorophenyl group is directly attached to the benzamide.
- Substituents : Ethoxymethoxy group at the 4-position.
- Implications :
Data Table: Comparative Analysis of Key Compounds
Functional Group Impact on Bioactivity
- Oxadiazole Ring : The 1,3,4-oxadiazole core is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in pesticidal compounds .
- Methoxy Substituents : Methoxy groups at the 2,5-positions (target compound) vs. 3,5-positions (CAS 533870-66-5) may influence π-π stacking interactions or hydrogen bonding with biological targets.
- Sulfonyl vs. Methoxy Groups : The azepane sulfonyl group in CAS 533870-66-5 introduces a bulky, electron-withdrawing moiety, which may reduce bioavailability compared to the 4-methoxy group in the target compound .
Research Findings and Limitations
- Gaps in Direct Studies: No explicit data on the target compound’s biological activity or physicochemical properties are available in the provided evidence.
- Inference from Analogues : Compounds like etobenzanid and CAS 533870-66-5 suggest that substituent positioning and heterocyclic cores critically determine pesticidal efficacy. For example, etobenzanid’s dichlorophenyl group is linked to auxin mimicry, while oxadiazole-containing compounds may target alternative pathways .
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H24N4O5
- Molecular Weight : 424.45 g/mol
- IUPAC Name : this compound
The presence of the oxadiazole ring and methoxy groups contributes to its unique reactivity and potential biological applications.
Research indicates that compounds containing oxadiazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The oxadiazole derivatives have shown potential against various bacterial strains, indicating a role in combating infections.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
Biological Activity Data
A summary of biological activities reported for this compound is presented in the following table:
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of melanoma cell growth | |
| Antimicrobial | Activity against Staphylococcus aureus | |
| Anti-inflammatory | Reduction of TNF-alpha levels |
Anticancer Studies
In a study examining the anticancer properties of oxadiazole derivatives, this compound was shown to significantly inhibit the growth of various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits notable antimicrobial activity against several pathogenic bacteria. For example, it was effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating its potential as a therapeutic agent for bacterial infections.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Q & A
Q. Basic
How to optimize pharmacokinetic properties for therapeutic use?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability .
- Formulation : Nanoemulsions or liposomes to enhance aqueous solubility .
- Metabolic Engineering : Replace labile groups (e.g., –OCH₃ to –OCF₃) to reduce CYP450 metabolism .
- In Vivo Testing : Pharmacokinetic profiling in rodent models (Cmax, t₁/₂, AUC) .
What computational methods predict target interactions?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using Schrödinger .
- QSAR : Develop regression models correlating substituent electronegativity with IC₅₀ values .
How to validate antimicrobial activity against resistant strains?
Q. Advanced
- Bacterial Strains : MRSA (ATCC 43300) and ESBL-producing E. coli .
- Checkboard Assay : Test synergy with antibiotics (e.g., ciprofloxacin) .
- Resistance Gene Expression : Quantify mecA or blaCTX-M via qRT-PCR post-treatment .
What are the challenges in scaling up synthesis?
Q. Advanced
- Reaction Scalability : Transition from batch to continuous flow reactors for oxadiazole formation .
- Byproduct Management : Optimize workup steps (e.g., liquid-liquid extraction) to remove unreacted hydrazide .
- Regulatory Compliance : Ensure purity >98% (HPLC) for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
